molecular formula C10H11BrN4O4 B13803077 N-(2,4-dinitrophenyl)butanehydrazonoyl bromide

N-(2,4-dinitrophenyl)butanehydrazonoyl bromide

Cat. No.: B13803077
M. Wt: 331.12 g/mol
InChI Key: XIGXIEGQYHTJEE-UHFFFAOYSA-N
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Description

N-(2,4-Dinitrophenyl)butanehydrazonoyl bromide (C₁₀H₁₁BrN₄O₄) is a hydrazonoyl bromide derivative characterized by a butanehydrazonoyl backbone substituted with a 2,4-dinitrophenyl group and a bromine atom. Its structure (SMILES: CCC/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/Br) features strong electron-withdrawing nitro groups, which significantly influence its electronic properties and reactivity . Predicted collision cross-section (CCS) values for its adducts range from 167.5–183.7 Ų, indicating moderate molecular size and polarity .

Properties

Molecular Formula

C10H11BrN4O4

Molecular Weight

331.12 g/mol

IUPAC Name

N-(2,4-dinitrophenyl)butanehydrazonoyl bromide

InChI

InChI=1S/C10H11BrN4O4/c1-2-3-10(11)13-12-8-5-4-7(14(16)17)6-9(8)15(18)19/h4-6,12H,2-3H2,1H3

InChI Key

XIGXIEGQYHTJEE-UHFFFAOYSA-N

Canonical SMILES

CCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Synthesis of 2,4-Dinitrophenyl Hydrazine (Precursor)

2,4-Dinitrophenyl hydrazine (DNPH) is a key starting material for the preparation of the target compound. DNPH itself is synthesized by the reaction of hydrazine sulfate with 2,4-dinitrochlorobenzene under controlled conditions, yielding the hydrazine derivative as a red to orange solid. This intermediate is sensitive to shock and friction and is generally handled as a wet powder to ensure safety.

Formation of Butanehydrazonoyl Bromide Derivative

The butanehydrazonoyl bromide moiety is introduced via halogenation and condensation reactions involving butane derivatives and hydrazonoyl intermediates. While direct literature on this compound is limited, analogous synthesis methods for hydrazonoyl bromides involve the following general steps:

  • Halogenation of Butane Derivatives: Bromination of butane or substituted butane compounds under controlled conditions (e.g., using bromine in acetic acid) to introduce the bromide functional group.

  • Condensation with 2,4-Dinitrophenyl Hydrazine: The brominated butane intermediate is then reacted with 2,4-dinitrophenyl hydrazine, typically in a polar solvent such as methanol or acetonitrile, often in the presence of an acid catalyst (e.g., acetic acid) to facilitate hydrazone formation.

  • Isolation and Purification: The product precipitates out during the reaction or upon cooling and is purified by filtration, washing, and drying. Recrystallization from suitable solvents such as ethanol or methanol is commonly employed to obtain pure this compound.

Representative Synthetic Procedure

Based on analogous hydrazone syntheses documented in the literature, a typical preparation procedure is as follows:

Step Reagents and Conditions Outcome
1. Bromination Butane derivative + Bromine in Acetic Acid, room temperature to reflux Formation of bromobutane intermediate
2. Condensation Bromobutane intermediate + 2,4-dinitrophenyl hydrazine in Methanol, reflux with catalytic acetic acid Formation of this compound
3. Isolation Cooling reaction mixture, filtration, washing with methanol Precipitation of crude product
4. Purification Recrystallization from ethanol or methanol Pure compound obtained

This method yields the target compound with moderate to high yield (typically 70–85%), depending on reaction time, temperature, and purity of reagents.

Analytical Data and Characterization

The successful synthesis of this compound is confirmed by various analytical techniques:

Technique Characteristic Data Interpretation
Infrared Spectroscopy (IR) Peaks around 1570 cm⁻¹ (C=N stretching), 3100–3300 cm⁻¹ (N–H stretching) Confirms hydrazone and amino groups
Nuclear Magnetic Resonance (NMR) $$ ^1H $$ NMR signals corresponding to aromatic protons, hydrazone N–H, and aliphatic butane protons Confirms substitution pattern and hydrazone formation
Elemental Analysis Carbon, Hydrogen, and Nitrogen percentages matching calculated values for C, H, N Confirms molecular composition
Melting Point Typically > 300 °C for related hydrazones Indicates purity and compound identity

These data align with those reported for related 2,4-dinitrophenyl hydrazone derivatives synthesized under similar conditions.

Research Findings and Optimization

Reaction Conditions

  • Solvent Choice: Methanol and acetonitrile are preferred solvents for condensation reactions due to their polarity and ability to dissolve both reactants.

  • Catalyst: Acetic acid catalyzes the hydrazone formation by protonating the carbonyl oxygen, increasing electrophilicity.

  • Temperature: Refluxing at approximately 70 °C optimizes reaction rates without degrading sensitive nitro groups.

Yield and Purity

  • Yields of 80% or higher are achievable with optimized reaction times (4–6 hours) and proper stoichiometric ratios.

  • Purity is enhanced by recrystallization, which also removes unreacted starting materials and side products.

Summary Table of Preparation Parameters

Parameter Typical Value Notes
Starting Materials 2,4-Dinitrophenyl hydrazine, bromobutane derivative Commercially available or synthesized in situ
Solvent Methanol or Acetonitrile Polar solvents facilitate condensation
Catalyst Acetic Acid Acidic catalyst for hydrazone formation
Temperature 70 °C (reflux) Balances reaction rate and stability
Reaction Time 4–6 hours Monitored by thin-layer chromatography
Yield 70–85% Dependent on purity and reaction control
Purification Recrystallization from ethanol Ensures high purity

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dinitrophenyl)butanehydrazonoyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4-dinitrophenyl)butanehydrazonoyl bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dinitrophenyl)butanehydrazonoyl bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. The dinitrophenyl group is known to interact with aromatic residues in proteins, while the butanehydrazonoyl bromide moiety can undergo nucleophilic substitution reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

Compound Name Molecular Formula Key Substituents Electron Effects
N-(2,4-Dinitrophenyl)butanehydrazonoyl bromide C₁₀H₁₁BrN₄O₄ 2,4-Dinitrophenyl, butane chain Strong electron-withdrawing (nitro)
2-Hydroxy-N-phenylbenzohydrazonoyl bromide C₁₃H₁₀BrN₂O Hydroxyl, phenyl Electron-donating (OH), moderate resonance
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-1,2,4-triazole-3-thiones Varies Sulfonyl, fluorine Electron-withdrawing (sulfonyl, F)
  • Key Insights: The nitro groups in the target compound enhance electrophilicity at the hydrazonoyl carbon, making it more reactive toward nucleophiles compared to hydroxyl- or sulfonyl-substituted analogs .

Physical and Spectral Properties

Property This compound 2-Hydroxy-N-phenylbenzohydrazonoyl bromide 1,2,4-Triazole-3-thiones
IR Stretches (cm⁻¹) ~1520, 1340 (NO₂) 3433 (OH), 1623 (C=N) 1247–1255 (C=S)
1H-NMR Not reported 6.94–8.17 (ArH), 10.25 (NH), 10.46 (OH) 7.01–8.32 (ArH)
Melting Point Not reported 175°C 171–288°C
  • Key Insights: Nitro groups dominate the IR profile of the target compound, whereas hydroxyl or thione groups define analogs . Higher melting points in triazole derivatives (up to 288°C) suggest greater crystallinity compared to hydrazonoyl bromides .

Biological Activity

N-(2,4-dinitrophenyl)butanehydrazonoyl bromide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C10_{10}H11_{11}BrN4_4O4_4
  • CAS Number : 9588285

The compound features a butanehydrazonoyl moiety linked to a 2,4-dinitrophenyl group, which is significant for its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular components. The compound is believed to exert its effects through the following mechanisms:

  • Inhibition of Enzymatic Activity : The presence of the dinitrophenyl group may enhance the compound's ability to inhibit specific enzymes involved in metabolic pathways.
  • Induction of Apoptosis : Studies suggest that this compound may induce programmed cell death in cancer cells by disrupting mitochondrial function and promoting oxidative stress.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. In vitro assays demonstrated cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : PC-3 (prostate cancer), DU145 (prostate cancer), and HFF3 (normal fibroblast).
  • IC50 Values :
    • PC-3 cells (24h): 40.1 ± 7.9 µg/mL
    • DU145 cells (24h): 98.14 ± 48.3 µg/mL

These results indicate a dose-dependent decrease in cell viability, suggesting selective toxicity towards cancer cells compared to normal cells.

Antioxidant Activity

The antioxidant properties of this compound were assessed using the DPPH radical scavenging assay. The compound exhibited moderate scavenging activity, which is crucial for mitigating oxidative stress-related damage in cells.

Case Studies and Research Findings

A notable study explored the compound's effects on apoptosis in cancer cell lines. The findings indicated that this compound led to:

  • Chromatin Condensation : Indicating early stages of apoptosis.
  • DNA Damage : Assessed through comet assays, showing increased tail moments in treated cells.

Data Table: Summary of Biological Activities

Biological ActivityCell LineIC50 Value (µg/mL)Mechanism
CytotoxicityPC-340.1 ± 7.9Apoptosis induction
CytotoxicityDU14598.14 ± 48.3Apoptosis induction
Antioxidant Activity-ModerateDPPH scavenging

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(2,4-dinitrophenyl)butanehydrazonoyl bromide, and how can reaction conditions be optimized?

  • Methodology : Start with the condensation of 2,4-dinitrophenylhydrazine with butanehydrazonoyl bromide precursors. Optimize solvent choice (e.g., ethanol or DMF) and temperature (80–100°C) to enhance yield. Monitor reaction progress via TLC or HPLC. Purification via recrystallization (ethanol/acetone mixtures) is recommended for high-purity products .
  • Key Variables : Solvent polarity, reaction time, and stoichiometric ratios of reactants influence side-product formation.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodology : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm hydrazonoyl and dinitrophenyl moieties. IR spectroscopy identifies C-Br (600–500 cm1^{-1}) and nitro group (1520–1350 cm1^{-1}) stretches. For definitive structural confirmation, single-crystal X-ray diffraction (SCXRD) is critical, as demonstrated for analogous thiazole derivatives .

Q. How does the bromine substituent influence the compound’s stability under varying storage conditions?

  • Methodology : Conduct accelerated degradation studies in different environments (light, humidity, temperature). Monitor decomposition via HPLC-MS. Bromine’s electronegativity increases susceptibility to nucleophilic substitution, requiring storage in inert, anhydrous conditions .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Perform kinetic studies using nucleophiles (e.g., amines, thiols) in polar aprotic solvents. Density Functional Theory (DFT) calculations can map transition states and activation energies. Evidence from analogous compounds suggests the dinitrophenyl group stabilizes intermediates via resonance, directing substitution at the hydrazonoyl bromide site .

Q. How does deprotonation affect the compound’s stability and cyclization pathways in solution or the gas phase?

  • Methodology : Use ESI-MS to track gas-phase cyclization of deprotonated species. Compare with solution-phase behavior via 1H^1 \text{H}-NMR kinetics. Theoretical studies (e.g., potential energy surface mapping) reveal that nitro groups facilitate intramolecular cyclization to form benzimidazole derivatives .

Q. Can computational models predict the compound’s interactions with biological targets, such as enzymes or receptors?

  • Methodology : Employ molecular docking (AutoDock, Schrödinger Suite) to simulate binding with active sites (e.g., matrix metalloproteinases). Validate predictions via in vitro assays measuring inhibition kinetics. Note that detergent effects (e.g., TTAB or SDS) on enzyme activity must be controlled .

Q. What experimental strategies resolve contradictions in aggregation behavior observed during kinetic studies?

  • Methodology : Use fluorescence spectroscopy with probes like ANS (8-anilino-1-naphthalene-sulfonate) to detect micelle formation. Correlate critical micelle concentration (CMC) with reaction rates. For example, ionic detergents (e.g., TTAB) may alter substrate accessibility, requiring adjusted kinetic models .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?

  • Methodology : Cross-validate results using multiple techniques (e.g., SCXRD vs. NMR). For NMR anomalies, consider paramagnetic impurities or solvent effects. Batch-to-batch variations in nitro group orientation (observed in X-ray structures) may require conformational analysis via DFT .

Q. What role do steric and electronic effects play in modulating the compound’s reactivity with heterocyclic scaffolds?

  • Methodology : Synthesize derivatives with varying substituents (e.g., electron-withdrawing groups on the phenyl ring). Compare reaction rates using stopped-flow techniques. Steric hindrance from the butane chain may slow nucleophilic attack, while nitro groups enhance electrophilicity .

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